(1R,3S)-3-[(2-pyrazol-1-ylacetyl)amino]cyclopentane-1-carboxylic acid
Description
(1R,3S)-3-[(2-pyrazol-1-ylacetyl)amino]cyclopentane-1-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyclopentane ring substituted with a carboxylic acid group and an amide linkage to a pyrazole moiety, making it a unique structure with interesting chemical properties.
Properties
IUPAC Name |
(1R,3S)-3-[(2-pyrazol-1-ylacetyl)amino]cyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c15-10(7-14-5-1-4-12-14)13-9-3-2-8(6-9)11(16)17/h1,4-5,8-9H,2-3,6-7H2,(H,13,15)(H,16,17)/t8-,9+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOWYDQIJYZWMU-BDAKNGLRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)NC(=O)CN2C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1C(=O)O)NC(=O)CN2C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-3-[(2-pyrazol-1-ylacetyl)amino]cyclopentane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopentane ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the carboxylic acid group: This step often involves oxidation reactions or the use of carboxylating agents.
Attachment of the pyrazole moiety: This is typically done through amide bond formation using reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-3-[(2-pyrazol-1-ylacetyl)amino]cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The amide bond can be reduced to form amines.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, nucleophiles, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group may yield ketones or aldehydes, while reduction of the amide bond can produce primary or secondary amines.
Scientific Research Applications
(1R,3S)-3-[(2-pyrazol-1-ylacetyl)amino]cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological macromolecules, making it a potential candidate for studying enzyme-substrate interactions.
Medicine: The compound may have therapeutic potential due to its ability to modulate biological pathways.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (1R,3S)-3-[(2-pyrazol-1-ylacetyl)amino]cyclopentane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Cyclopentane derivatives: Compounds with similar cyclopentane rings but different substituents.
Pyrazole derivatives: Compounds with pyrazole rings and varying functional groups.
Uniqueness
(1R,3S)-3-[(2-pyrazol-1-ylacetyl)amino]cyclopentane-1-carboxylic acid is unique due to its specific combination of a cyclopentane ring, a carboxylic acid group, and a pyrazole moiety. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
